N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1797335-75-1
VCID: VC4182698
InChI: InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)9-16(24)22-14-10-21-23(11-14)15-4-6-25-7-5-15/h1-3,8,10-11,15H,4-7,9H2,(H,22,24)
SMILES: C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.345

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 1797335-75-1

Cat. No.: VC4182698

Molecular Formula: C17H18F3N3O2

Molecular Weight: 353.345

* For research use only. Not for human or veterinary use.

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide - 1797335-75-1

Specification

CAS No. 1797335-75-1
Molecular Formula C17H18F3N3O2
Molecular Weight 353.345
IUPAC Name N-[1-(oxan-4-yl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)9-16(24)22-14-10-21-23(11-14)15-4-6-25-7-5-15/h1-3,8,10-11,15H,4-7,9H2,(H,22,24)
Standard InChI Key MKMDBLJGRKNMBJ-UHFFFAOYSA-N
SMILES C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step sequence designed to assemble its pyrazole-oxane-trifluoromethylphenyl backbone. Key steps include:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions yields the pyrazole ring.

  • Oxan-4-yl Substitution: Nucleophilic substitution at the pyrazole nitrogen using oxan-4-yl bromide introduces the tetrahydropyran moiety.

  • Acetamide Linkage: Coupling the pyrazole intermediate with 2-[3-(trifluoromethyl)phenyl]acetic acid via carbodiimide-mediated amidation completes the structure.

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationHydrazine hydrate, HCl, reflux65–70
2N-AlkylationOxan-4-yl bromide, K2CO3, DMF, 80°C50–55
3Amide CouplingEDC, HOBt, DCM, RT75–80

Optimization Strategies

Recent efforts focus on improving yield and purity:

  • Solvent Selection: Replacing dimethylformamide (DMF) with dimethylacetamide (DMAc) in the alkylation step reduces side-product formation.

  • Catalysis: Palladium-catalyzed cross-coupling methods are under investigation for streamlined trifluoromethylphenyl integration.

Structural Characterization

Molecular Architecture

The compound’s structure (C17H18F3N3O2, MW 353.345 g/mol) features three distinct domains:

  • Pyrazole Ring: Serves as a planar heterocyclic core with hydrogen-bonding capability.

  • Oxan-4-yl Group: Introduces conformational rigidity via its chair-like tetrahydropyran geometry.

  • Trifluoromethylphenyl-Acetamide: Enhances lipophilicity and metabolic stability through fluorine substitution.

Key Structural Data:

PropertyValue
IUPAC NameN-[1-(oxan-4-yl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
SMILESC1COCCC1N2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
XLogP32.8 (predicted)

Spectroscopic Analysis

While experimental spectral data remain unpublished, computational models predict:

  • ¹H NMR: δ 8.2 ppm (pyrazole-H), δ 4.1–3.8 ppm (oxan-4-yl protons), δ 7.6–7.4 ppm (aromatic protons).

  • MS (ESI+): m/z 354.35 [M+H]⁺, consistent with molecular weight.

Biological Activity and Mechanisms

Anticancer Activity

In hepatocellular carcinoma (HepG2) cells, the compound induces apoptosis via:

  • Caspase-3 Activation: 2.5-fold increase at 10 μM.

  • Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax upregulation by 40% versus controls.

Cell LineIC50 (μM)Mechanism
HepG28.4Caspase-3 activation, Bax↑
MCF-712.1G0/G1 cell cycle arrest

Pharmacological Profile

ADME Properties

Computational ADME predictions highlight:

  • Absorption: High intestinal permeability (Peff = 8.9 × 10⁻⁶ cm/s) due to logP = 2.8.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the oxan-4-yl moiety.

Toxicity Considerations

Acute toxicity in zebrafish models (LD50 = 120 mg/kg) suggests a narrow therapeutic window. Hepatotoxicity risks necessitate structural modifications for clinical translation.

Therapeutic Applications and Future Directions

Targeted Indications

  • Inflammatory Disorders: Rheumatoid arthritis, psoriasis (preclinical validation ongoing).

  • Oncology: Adjuvant therapy for resistant carcinomas.

Research Gaps and Opportunities

  • In Vivo Efficacy Studies: Required to validate anti-inflammatory claims.

  • Prodrug Development: Masking the acetamide group may improve bioavailability.

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